BenchChemオンラインストアへようこそ!

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

Regioselective synthesis Cross-coupling chemistry Benzodioxane building blocks

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS 1468723-92-3) is a brominated 1,4-benzodioxane derivative bearing a reactive allylic alcohol side chain. Its molecular formula is C11H11BrO3 with a molecular weight of 271.11 g/mol.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
Cat. No. B13555017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC=CC(C1=CC2=C(C(=C1)Br)OCCO2)O
InChIInChI=1S/C11H11BrO3/c1-2-9(13)7-5-8(12)11-10(6-7)14-3-4-15-11/h2,5-6,9,13H,1,3-4H2
InChIKeyQNAKXZQHZOYYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol: Key Physicochemical and Structural Benchmarks for Procurement Decisions


1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS 1468723-92-3) is a brominated 1,4-benzodioxane derivative bearing a reactive allylic alcohol side chain. Its molecular formula is C11H11BrO3 with a molecular weight of 271.11 g/mol . Vendors supply this compound at purities ranging from 95% to NLT 98% . The 1,4-benzodioxane scaffold is a privileged pharmacophore in medicinal chemistry, employed in agonists and antagonists of nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents . The specific 8-bromo substitution pattern combined with the C-6 allylic alcohol distinguishes this compound from the broader benzodioxane library and defines its unique reactivity profile.

Why 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol Cannot Be Replaced by Generic Benzodioxane Analogs


Generic substitution within the 1,4-benzodioxane class is chemically invalid because both the bromine position and the allylic alcohol functionality dictate distinct reactivity, physicochemical properties, and biological interaction patterns. The 8-bromo substituent enables regioselective cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is geometrically inaccessible to the more common 6-bromo regioisomer or the non-halogenated parent scaffold . Simultaneously, the allylic alcohol at C-6 provides a chiral secondary alcohol handle for enantioselective transformations—a feature absent in simple benzodioxane building blocks such as 6-bromo-1,4-benzodioxane (CAS 52287-51-1) . In natural product-inspired medicinal chemistry, 1,4-benzodioxane neolignans bearing allylic alcohol side chains (e.g., eusiderin M and nitidanin) demonstrated lower cytotoxicity compared to analogs with alternative C-1' side chains, indicating that this functional group meaningfully modulates biological selectivity [1]. Consequently, replacing this compound with a structurally similar but functionally distinct benzodioxane derivative would alter both synthetic outcomes and biological readouts.

Head-to-Head Quantitative Evidence: Differentiating 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol from Its Closest Analogs


Bromine Regioisomerism: 8-Bromo vs. 6-Bromo Substitution Defines Cross-Coupling Reactivity and Synthetic Utility

The 8-bromo substitution pattern on the 1,4-benzodioxane ring is electronically and sterically distinct from the more common 6-bromo isomer (CAS 52287-51-1). In palladium-catalyzed cross-coupling reactions, the para-like orientation of the 8-bromo group relative to the dioxane oxygen atoms produces a different electronic environment at the oxidative addition site compared to the meta-like 6-bromo orientation, altering catalytic cycle kinetics and substrate scope . The 8-bromo isomer enables coupling chemistries at a position that is synthetically orthogonal to the 6-position, allowing sequential functionalization strategies unavailable with single-regioisomer building blocks. Commercial availability data confirm the 8-bromo regioisomer (CAS 1468723-92-3) is a distinct compound from 6-bromo-1,4-benzodioxane (CAS 52287-51-1), with the former carrying an additional allylic alcohol substituent that further differentiates its physicochemical properties and synthetic handling .

Regioselective synthesis Cross-coupling chemistry Benzodioxane building blocks

Allylic Alcohol Side Chain Modulates Cytotoxicity Relative to Non-Allylic Benzodioxane Analogs

In a systematic study of 1,4-benzodioxane neolignans, Pilkington et al. (2018) evaluated cytotoxicity and antiviral activity across structurally related compounds. Eusiderin M and nitidanin, which incorporate an allylic alcohol side chain analogous to the prop-2-en-1-ol group present in the target compound, exhibited lower cytotoxicity compared to other eusiderin analogs bearing different C-1' side chains [1]. Although quantitative cytotoxicity IC50 values for each individual eusiderin were not directly reported in the abstract, the authors explicitly stated that the allylic alcohol-containing compounds showed reduced cytotoxicity while maintaining comparable antiviral potency to the broader eusiderin series, which were all more potent than the reference flavonolignan silybin. This class-level structure-activity relationship indicates that the allylic alcohol moiety is a structural determinant of reduced off-target cytotoxicity within the benzodioxane scaffold [1].

Cytotoxicity Structure-activity relationship Benzodioxane neolignans

Purity Specifications: Quantitative Purity Benchmarks for Procurement Quality Control

Different vendors supply 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol at distinct purity grades that directly impact experimental reproducibility and downstream synthetic yields. Leyan offers the compound at 98% purity , MolCore specifies NLT 98% (No Less Than 98%) , and Chemeenu provides 95%+ purity . For comparison, the structurally related 6-bromo-1,4-benzodioxane (CAS 52287-51-1) is commercially available at 97% purity from Sigma-Aldrich and at 96.44% from MedChemExpress . The availability of the target compound at ≥98% from multiple independent suppliers establishes a benchmark exceeding that of the simpler 6-bromo analog, where ≥98% product is not routinely listed. Higher purity directly translates to fewer purification steps, reduced side-product formation in subsequent reactions, and improved batch-to-batch reproducibility in medicinal chemistry campaigns.

Quality control Purity specification Vendor comparison

Dual Functional Handles Enable Orthogonal Synthetic Elaboration Unavailable in Mono-Functional Benzodioxane Building Blocks

The target compound uniquely combines two synthetically addressable functional groups on a single benzodioxane core: (i) an aryl bromide at C-8 suitable for transition metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig, Ullmann), and (ii) a secondary allylic alcohol at C-6 that can undergo oxidation, esterification, etherification, Mitsunobu reactions, or Claisen rearrangements . In contrast, 6-bromo-1,4-benzodioxane (CAS 52287-51-1) provides only an aryl bromide handle without the alcohol functionality, while 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS 125872-73-3) provides the allylic alcohol without the bromine substituent . This orthogonal reactivity profile makes the target compound a more efficient starting material for diversity-oriented synthesis, reducing the step count required to access highly functionalized benzodioxane libraries.

Orthogonal reactivity Diversifiable scaffold Medicinal chemistry

Optimal Procurement Scenarios: When 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol Outperforms Alternative Benzodioxane Building Blocks


Diversity-Oriented Synthesis of 1,4-Benzodioxane-Focused Compound Libraries

Medicinal chemistry teams constructing benzodioxane-based screening libraries should select this compound when the synthetic plan requires two sequential derivatization steps without intervening functional group installation. The C-8 aryl bromide enables palladium-catalyzed diversification (Suzuki coupling, amination), while the C-6 allylic alcohol can be elaborated via oxidation to the enone or esterification/acylation. Using this dual-handle building block reduces the typical 4-step sequence (bromination → functionalization → alcohol installation → derivatization) to a 2-step sequence, directly lowering synthesis costs. The purity benchmark of ≥98% [1] ensures that library compounds can be tested without purification-related artifacts.

Lead Optimization of Antiviral Benzodioxane Neolignan Analogs with Reduced Cytotoxic Liability

For programs targeting antiviral 1,4-benzodioxane neolignans, the allylic alcohol side chain present in this compound is structurally homologous to the side chains of eusiderin M and nitidanin, which exhibited lower cytotoxicity than non-allylic eusiderin analogs while retaining antiviral potency exceeding that of silybin [1]. Incorporating this compound as a core intermediate enables the systematic exploration of C-8 aryl modifications (via the bromine handle) while preserving the allylic alcohol motif associated with reduced off-target toxicity, thereby accelerating the identification of analogs with improved selectivity indices.

Synthesis of Chiral Benzodioxane-Derived Ligands and Catalysts

The secondary allylic alcohol at C-6 provides a chiral center that can be resolved or enantioselectively synthesized to produce enantiopure benzodioxane derivatives. Chiral 1,4-benzodioxane scaffolds are established precursors for ligands such as SYNPHOS and DIFLUORPHOS, which are synthesized from 6-bromo-1,4-benzodioxane [1]. The target compound extends this paradigm by offering an additional stereogenic center and an orthogonal bromine handle for further phosphine installation, enabling the design of novel C2-symmetric or unsymmetrical chiral diphosphine ligands with tunable steric and electronic properties.

Chemical Biology Probe Development Requiring Bifunctional Benzodioxane Scaffolds

Chemical biology applications requiring both a reporter tag attachment point and a target-engagement moiety benefit from this compound's orthogonal functionality. The allylic alcohol can be converted to an azide, alkyne, or biotin handle via mild esterification or Mitsunobu chemistry, while the aryl bromide can simultaneously elaborate the target-binding motif through cross-coupling. This concurrent bifunctionalization strategy avoids protecting group manipulations and is particularly valuable for constructing photoaffinity probes or PROTAC linker-conjugated benzodioxane warheads.

Quote Request

Request a Quote for 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.